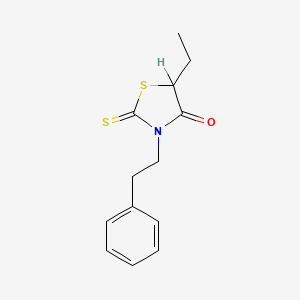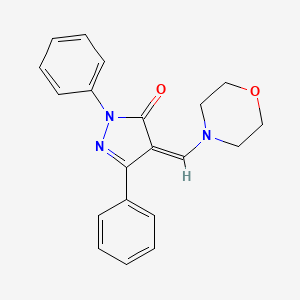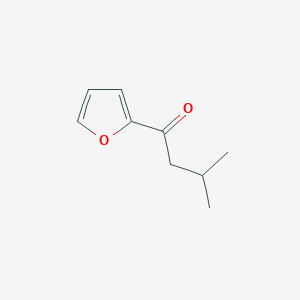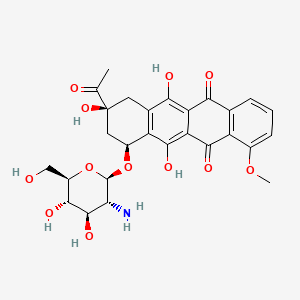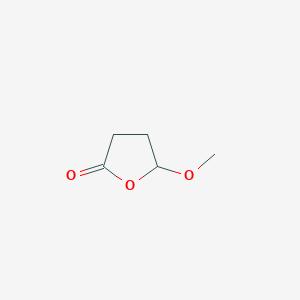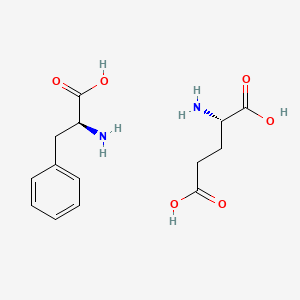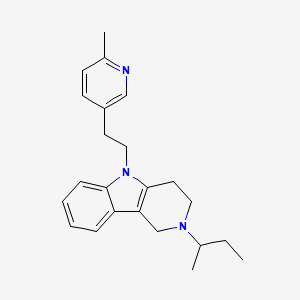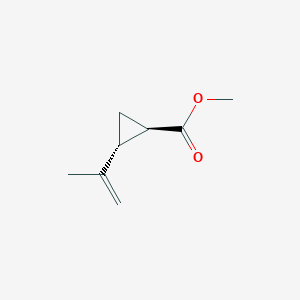
1-Acetyl-3-methylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3-methylcyclopentane is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative, characterized by a five-membered ring with an acetyl group and a methyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
1-Acetyl-3-methylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with methyl iodide in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursors or continuous flow processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
化学反应分析
Types of Reactions
1-Acetyl-3-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-Acetyl-3-methylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-acetyl-3-methylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-Acetyl-3-methylcyclopentane can be compared with other cycloalkane derivatives, such as:
Cyclopentanone: Lacks the acetyl and methyl groups, making it less complex.
1-Methylcyclopentane: Lacks the acetyl group, resulting in different chemical properties.
1-Acetylcyclopentane: Lacks the methyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various specialized applications.
属性
CAS 编号 |
24070-69-7 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
1-(3-methylcyclopentyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(5-6)7(2)9/h6,8H,3-5H2,1-2H3 |
InChI 键 |
HRDNRISTBWFDOW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


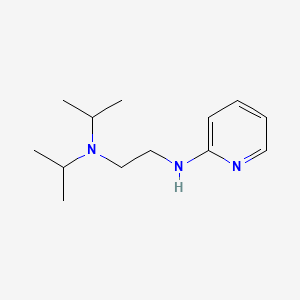

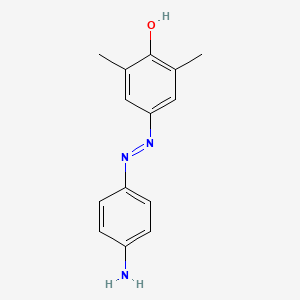
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)

